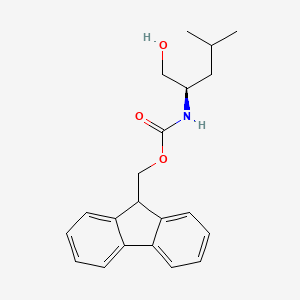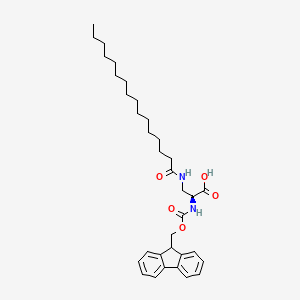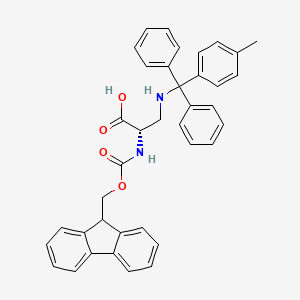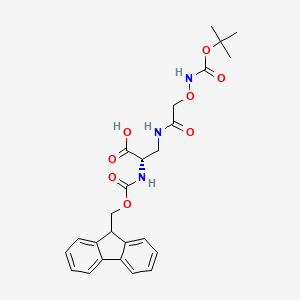
Fmoc-D-レウシノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-leucinol, also known as Fmoc-D-leucinol, is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-leucinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-leucinol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヒドロゲル構築
Fmoc 修飾アミノ酸およびペプチド、Fmoc-D-レウシノールを含む、はヒドロゲルを構築するために使用されてきました {svg_1}. これらのヒドロゲルは、pH 制御された両手性ゲル化、pH 刺激応答、および高い熱安定性などの独自の特性により、幅広い用途が見られます {svg_2}.
オルガノゲル形成
ヒドロゲルに加えて、Fmoc-D-レウシノールはオルガノゲルも形成できます {svg_3}. オルガノゲルにおける Fmoc-D-レウシノールの自己集合は、芳香族 π–π スタッキングと水素結合相互作用によって駆動されます {svg_4}.
染料除去
Fmoc-D-レウシノールは、染料除去特性を持つことがわかっています {svg_5}. これにより、環境修復に関連する用途で役立ちます。
細胞生存率
Fmoc-D-レウシノールは、選択された細胞タイプに対して細胞生存率を維持することが示されています {svg_6}. この特性は、特に組織工学および再生医療における生体医用用途において重要です。
薬物キャリア
Fmoc-D-レウシノールは、薬物キャリアとして使用できます {svg_7}. ヒドロゲルとオルガノゲルを形成する能力は、薬物をカプセル化し、体内の特定の部位に送達するために活用できます。
光親和性標識
Fmoc-D-レウシノールは、細胞標的とタンパク質-タンパク質相互作用の光親和性標識に使用できます {svg_8}. UV 光照射により、共有結合を形成し、細胞内の分子相互作用の研究が可能になります。
オリゴペプチドの合成
Fmoc-D-レウシノールは、さまざまなオリゴペプチドを合成する反応物として使用できます {svg_9}. これは、ペプチド合成の分野では特に有用であり、研究目的で幅広いペプチド配列を作成するために使用できます。
アセチルコリンエステラーゼ (AChE) およびブチリルコリンエステラーゼ (BChE) の阻害剤
Fmoc-D-レウシノールとその誘導体は、AChE と BChE の阻害剤として調査されています {svg_10}. これらの酵素は、アルツハイマー病やその他の神経疾患の治療において重要な標的です。
作用機序
Target of Action
The primary target of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as Fmoc-D-leucinol, is the amino group of peptides . This compound is widely used in peptide synthesis as a protecting group for the amino group .
Mode of Action
Fmoc-D-leucinol acts as a protecting group for the amino group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it can be removed with a base such as piperidine .
Biochemical Pathways
The use of Fmoc-D-leucinol in peptide synthesis is a key step in the formation of peptide bonds, which are fundamental to the structure and function of proteins . The introduction and subsequent removal of the Fmoc group allow for the controlled assembly of amino acids into complex peptide structures . This process is crucial in the synthesis of bioactive peptides and proteins, which play vital roles in numerous biological processes .
Pharmacokinetics
For instance, Fmoc-phenylalanine has been shown to have an oral bioavailability of 65±18% . .
Result of Action
The primary result of Fmoc-D-leucinol’s action is the successful synthesis of peptides with controlled sequences and structures . This enables the production of peptides that can mimic natural proteins, serve as therapeutic agents, or perform other functions in biological and chemical research .
Action Environment
The action of Fmoc-D-leucinol can be influenced by various environmental factors. For instance, the choice of solvent can affect the gelation and final hydrogel properties of Fmoc-modified compounds . Additionally, the temperature and chemical conditions during synthesis can impact the self-assembly pathways and outcomes of Fmoc-modified compounds . Understanding these factors is crucial for optimizing the use of Fmoc-D-leucinol in peptide synthesis .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














